Cas no 208519-10-2 (3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine)

3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazol-3-amine,5-(3,4-dichlorophenyl)-
- 5-(3,4-dichlorophenyl)-1H-Pyrazol-3-amine
- 5-(3,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine
- 3-(3,4-dichlorophenyl)-1H-pyrazol-5-amine
- 3-amino-5-(3,4-dichlorophenyl)pyrazole
- 5-(3,4-dichloro-phenyl)-1H-pyrazol-3-ylamine
- AC1LSJVI
- BBL020987
- CTK4E5305
- SBB097236
- STK893693
- SureCN6252242
- AC5446
- YKEDJVVQHWJYBR-UHFFFAOYSA-N
- SCHEMBL6252242
- DTXSID60363401
- SCHEMBL14731247
- EN300-1150441
- 6SN
- 5-Amino-3-(3,4-dichlorophenyl)-1H-pyrazole
- BB 0249392
- AKOS000185615
- SY058537
- CS-0449606
- 477762-91-7
- 3-(3,4-dichlorophenyl)-1H-pyrazol-5-ylamine
- MFCD02572047
- 5-(3, 4-dichlorophenyl)-1H-pyrazol-3-amine
- A919391
- FT-0746848
- 9R-0047
- 208519-10-2
- 5-(3,4-Dichlorophenyl)-1~{h}-Pyrazol-3-Amine
- DB-066353
- 3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine
-
- MDL: MFCD02572047
- Inchi: InChI=1S/C9H7Cl2N3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
- InChI Key: YKEDJVVQHWJYBR-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1C2=CC(=N)NN2)Cl)Cl
Computed Properties
- Exact Mass: 227.00191
- Monoisotopic Mass: 227.002
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7A^2
- XLogP3: 2.8
Experimental Properties
- PSA: 54.7
3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM120476-1g |
5-Amino-3-(3,4-dichlorophenyl)-1H-pyrazole |
208519-10-2 | 95% | 1g |
$*** | 2023-03-29 | |
Chemenu | CM120476-1g |
5-Amino-3-(3,4-dichlorophenyl)-1H-pyrazole |
208519-10-2 | 95% | 1g |
$574 | 2021-08-06 | |
eNovation Chemicals LLC | D697466-1g |
5-Amino-3-(3,4-dichlorophenyl)-1H-pyrazole |
208519-10-2 | 95% | 1g |
$990 | 2025-02-19 | |
eNovation Chemicals LLC | D697466-1g |
5-Amino-3-(3,4-dichlorophenyl)-1H-pyrazole |
208519-10-2 | 95% | 1g |
$990 | 2025-02-27 | |
TRC | D483408-50mg |
3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine |
208519-10-2 | 50mg |
$ 115.00 | 2022-06-05 | ||
TRC | D483408-10mg |
3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine |
208519-10-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D697466-1g |
5-Amino-3-(3,4-dichlorophenyl)-1H-pyrazole |
208519-10-2 | 95% | 1g |
$990 | 2024-07-20 | |
TRC | D483408-100mg |
3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine |
208519-10-2 | 100mg |
$ 185.00 | 2022-06-05 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY058537-1g |
5-Amino-3-(3,4-dichlorophenyl)-1H-pyrazole |
208519-10-2 | ≥95% | 1g |
¥8500.00 | 2024-08-09 |
3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine Related Literature
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
Additional information on 3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine
3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine: A Comprehensive Overview
3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine, also known by its CAS number 208519-10-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of this molecule consists of a pyrazole ring substituted with a 3,4-dichlorophenyl group at the 3-position and an amino group at the 5-position. This unique substitution pattern contributes to its distinct chemical properties and biological functions.
The synthesis of 3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and cyclization processes. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research and development purposes. Researchers have explored various reaction conditions to optimize yield and purity, which are critical factors in pharmaceutical applications.
In terms of physical properties, this compound exhibits a melting point of approximately 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, which facilitates its use in various chemical reactions and analytical techniques. The presence of electron-withdrawing groups like chlorine atoms on the aromatic ring enhances the overall stability of the molecule while influencing its electronic properties.
The biological activity of 3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine has been a focal point of recent studies. Preclinical data suggest that this compound possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Additionally, its ability to modulate key cellular pathways involved in inflammation has been validated through in vitro assays using human cell lines.
Recent research has also highlighted the potential of this compound as a lead molecule in the development of novel anticancer agents. Studies conducted on various cancer cell lines have demonstrated its ability to induce apoptosis and inhibit tumor growth by targeting specific oncogenic pathways. These findings underscore the importance of further investigation into its mechanism of action and toxicity profile to assess its suitability for clinical trials.
In conclusion, 3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine, with its CAS number 208519-10-2, represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique chemical structure, coupled with promising biological activities, positions it as a key player in future drug discovery efforts.
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